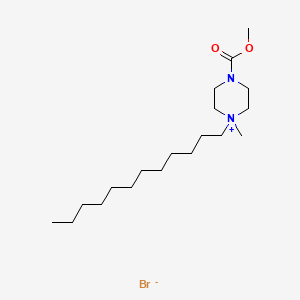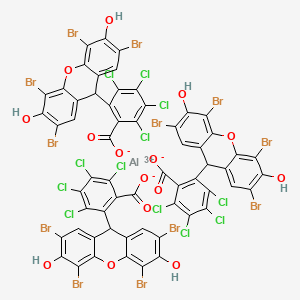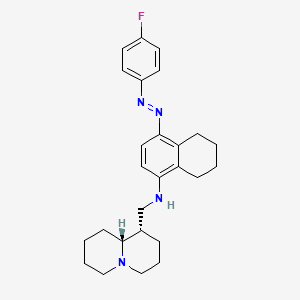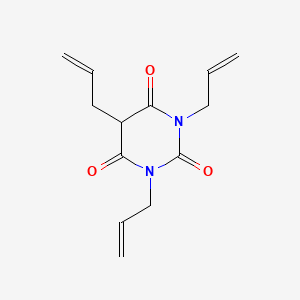
1,3,5-Triallylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triallylbarbituric acid is a derivative of barbituric acid, which is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of three allyl groups attached to the nitrogen atoms at positions 1, 3, and 5 of the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse pharmacological and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triallylbarbituric acid can be synthesized through a multi-step process involving the alkylation of barbituric acid. The general synthetic route involves the following steps:
Preparation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea and malonic acid.
Alkylation: The barbituric acid is then alkylated with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triallylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated barbituric acid derivatives.
Substitution: Various substituted barbituric acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triallylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Triallylbarbituric acid involves its interaction with various molecular targets and pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound may also modulate the activity of enzymes and receptors, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric Acid: The parent compound with no allyl groups.
1,3-Diallylbarbituric Acid: A derivative with two allyl groups.
1-Allylbarbituric Acid: A derivative with one allyl group.
Uniqueness
1,3,5-Triallylbarbituric acid is unique due to the presence of three allyl groups, which confer distinct chemical and biological properties. The multiple allyl groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
104691-83-0 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
1,3,5-tris(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H16N2O3/c1-4-7-10-11(16)14(8-5-2)13(18)15(9-6-3)12(10)17/h4-6,10H,1-3,7-9H2 |
InChI-Schlüssel |
RFKSGQUJJHKFML-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


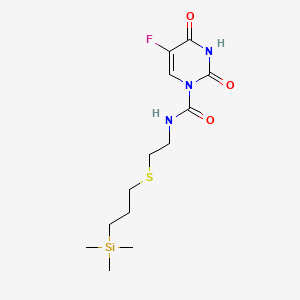
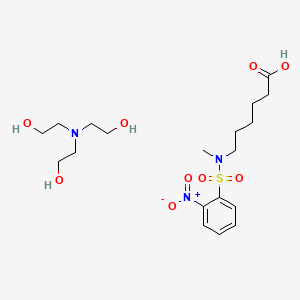
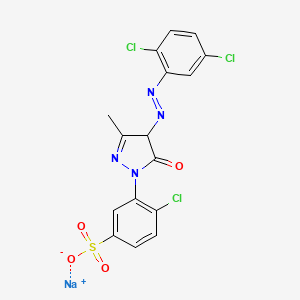

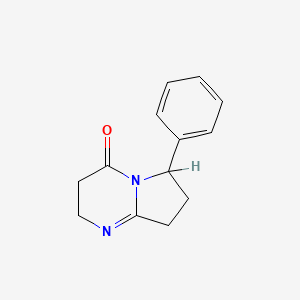
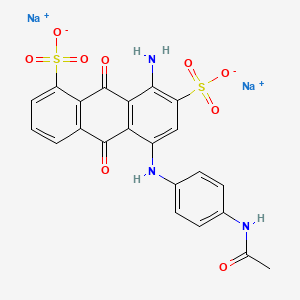
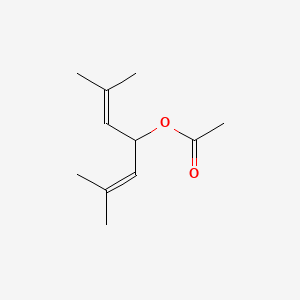
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)


